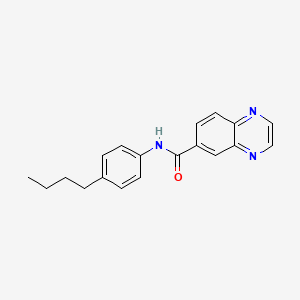

N-(4-butylphényl)quinoxaline-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-butylphenyl)quinoxaline-6-carboxamide is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse pharmacological activities and applications in various fields such as medicine, chemistry, and industry . The compound’s structure consists of a quinoxaline core with a butylphenyl group attached to the nitrogen atom and a carboxamide group at the 6-position.

Applications De Recherche Scientifique

N-(4-butylphenyl)quinoxaline-6-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Mécanisme D'action

Target of Action

Quinoxaline derivatives have been reported to interact with various targets, receptors, or microorganisms .

Mode of Action

Quinoxaline derivatives have been known to exhibit a wide range of pharmacological activities .

Biochemical Pathways

Quinoxaline derivatives have been reported to have a broad range of biomedical activities, such as anti-cancer, anti-microbial, anti-convulsant, anti-tuberculosis, anti-malarial, anti-leishmanial, anti-hiv, anti-inflammatory, anti-oxidant, anti-alzheimer’s, anti-diabetic, anti-covid, anti-dengue, anti-parkinsons, 5ht3 receptor antagonist activity, and anti-amoebiasis activity .

Result of Action

Quinoxaline derivatives have been reported to exhibit a wide range of pharmacological activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)quinoxaline-6-carboxamide typically involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, followed by further functionalization . One common method includes:

Condensation Reaction: o-Phenylenediamine reacts with a 1,2-dicarbonyl compound under acidic or basic conditions to form the quinoxaline core.

Functionalization: The quinoxaline core is then functionalized by introducing the butylphenyl group and the carboxamide group through various organic reactions such as alkylation and amidation.

Industrial Production Methods

Industrial production of N-(4-butylphenyl)quinoxaline-6-carboxamide may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Green chemistry principles are often adopted to minimize environmental impact and improve sustainability .

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-butylphenyl)quinoxaline-6-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

Reduction: Reduction reactions can convert the quinoxaline core to dihydroquinoxalines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines, depending on the specific reagents and conditions used .

Comparaison Avec Des Composés Similaires

Similar Compounds

Olaquindox: An antibiotic used in veterinary medicine.

Echinomycin: An anticancer agent.

Atinoleutin: An antimicrobial compound.

Levomycin: An antibiotic.

Carbadox: An antibiotic used in animal feed.

Activité Biologique

N-(4-butylphenyl)quinoxaline-6-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article provides an in-depth analysis of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoxaline core, which is known for its pharmacological properties. The presence of the butylphenyl group at the nitrogen position enhances its lipophilicity, potentially improving cellular uptake and bioactivity. The carboxamide functional group is crucial for its interaction with biological targets.

1. Anticancer Activity

Quinoxaline derivatives, including N-(4-butylphenyl)quinoxaline-6-carboxamide, have demonstrated notable anticancer properties. Research indicates that modifications at various positions on the quinoxaline structure can significantly influence their potency against different cancer cell lines.

Case Study: Anticancer Efficacy

- Cell Lines Tested : The compound was evaluated against several cancer cell lines, including HeLa (cervical cancer), SMMC-7721 (hepatoma), and K562 (leukemia).

- IC50 Values : In comparative studies, compounds similar to N-(4-butylphenyl)quinoxaline-6-carboxamide exhibited IC50 values ranging from 0.071 μM to 0.164 μM against these cell lines, indicating strong cytotoxic effects relative to standard chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity of Quinoxaline Derivatives

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| N-(4-butylphenyl)quinoxaline-6-carboxamide | HeLa | 0.126 | |

| Similar quinoxaline derivative | SMMC-7721 | 0.071 | |

| Similar quinoxaline derivative | K562 | 0.164 |

2. Antimicrobial Activity

Quinoxaline derivatives have also shown promising antimicrobial properties. Studies have indicated that they can inhibit the growth of various pathogens, suggesting potential applications in treating infectious diseases.

Mechanism of Action

- Quinoxalines are believed to induce oxidative stress in microbial cells, leading to cell death. This mechanism is particularly relevant in protozoan infections such as those caused by Entamoeba histolytica.

Case Study: Antiamoebic Activity

- In vitro evaluations revealed that certain quinoxaline derivatives inhibited E. histolytica proliferation with IC50 values ranging from 0.331 μM to 3.56 μM, outperforming standard treatments like metronidazole (IC50 = 4.5 μM) .

Structure-Activity Relationship (SAR)

The SAR of quinoxaline derivatives highlights the importance of specific substitutions on the quinoxaline ring:

- Electron Donating Groups : Compounds with electron-donating groups at specific positions tend to exhibit increased biological activity.

- Hydrophobic Substituents : The presence of hydrophobic groups such as butyl enhances membrane permeability and bioavailability.

Table 2: Structure-Activity Relationship Insights

| Substitution Type | Effect on Activity |

|---|---|

| Electron donating groups | Increase activity |

| Hydrophobic groups | Enhance membrane permeability |

| Alkyl chain length | Optimal length improves efficacy |

Propriétés

IUPAC Name |

N-(4-butylphenyl)quinoxaline-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O/c1-2-3-4-14-5-8-16(9-6-14)22-19(23)15-7-10-17-18(13-15)21-12-11-20-17/h5-13H,2-4H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTRACEROFIYQJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)C2=CC3=NC=CN=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.